2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride
Description
2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is a substituted benzamide derivative featuring:
- A benzamide core with a 2-amino substituent.
- A 6-methylpyridin-2-ylmethyl group linked via an amide bond.
- A hydrochloride salt formulation for enhanced solubility and stability.
The amino group at the 2-position of the benzamide core likely influences electronic and steric properties, affecting reactivity and intermolecular interactions.
Properties
Molecular Formula |
C14H16ClN3O |
|---|---|
Molecular Weight |
277.75 g/mol |
IUPAC Name |
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c1-10-5-4-6-11(17-10)9-16-14(18)12-7-2-3-8-13(12)15;/h2-8H,9,15H2,1H3,(H,16,18);1H |
InChI Key |
LZWUJZYCOKVEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CNC(=O)C2=CC=CC=C2N.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Route Based on Pyridine Glycine Ester Intermediates
A notable industrially applicable method for preparing 2-aminomethylpyridine derivatives, closely related to the target compound, is described in patent EP1422220A1. This method involves four key steps:
| Step | Description | Key Reagents and Conditions | Outcome |
|---|---|---|---|
| A | Formation of benzophenone glycine imine alkyl ester | Benzophenone + alkyl glycinate hydrochloride + trialkylamine base (preferably N,N-diisopropyl N-ethylamine) in toluene at 110-115°C with azeotropic removal of water | Benzophenone glycine imine (BPGI) intermediate |
| B | Coupling of BPGI with pyridine derivative (Py-z) | Dry inorganic base (K2CO3 or NaH), phase transfer catalyst (tetraethylammonium bromide), aprotic polar solvent (propionitrile), reflux at 105°C | Pyridine glycine ester derivative |
| C | Hydrochloride salt formation | Addition of aqueous hydrochloric acid at 20-25°C, HCl/PyGI molar ratio 1-5 | Pyridine glycine ester hydrochloride (PyGE.HCl) |
| D | Conversion to final compound | Heating under reflux in water | Target compound (2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride) |
This process is optimized for industrial scale, allowing for efficient recycling of reagents such as trialkylamine base and removal of by-products. The yields reported for intermediates in this process reach approximately 85% under controlled conditions. The process emphasizes careful control of temperature, molar ratios, and solvent systems to maximize purity and yield.
Alternative Synthetic Approaches Involving Benzamide and Pyridinyl Amines
Other methods involve the synthesis of related benzamide derivatives through the reaction of substituted pyridin-2-amines with benzoyl derivatives or isothiocyanates, followed by further functional group transformations:
- Reaction of 2-amino-6-methylpyridine with benzoyl isothiocyanate in acetone under reflux for 3 hours yields benzoyl-substituted thiourea intermediates with approximately 80% yield.
- Subsequent hydrolysis of these intermediates in tetrahydrofuran with sodium hydroxide under reflux affords the corresponding pyridinyl thiourea derivatives.
- Further cyclization and coupling reactions with bromo-substituted ethanones and palladium-catalyzed cross-coupling steps lead to functionalized benzamide compounds with yields varying from 17% to 53% depending on the step and conditions.
While these methods are more complex and involve multiple purification steps, they demonstrate the versatility of pyridinyl amine chemistry in constructing benzamide frameworks similar to the target compound.
Data Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Pyridine Glycine Ester Route (Patent EP1422220A1) | Benzophenone, alkyl glycinate hydrochloride, pyridine derivative | Trialkylamine base, K2CO3 or NaH, tetraethylammonium bromide, propionitrile, HCl | Stepwise: 110-115°C (Step A), reflux 105°C (Step B), 20-25°C (Step C), reflux in water (Step D) | ~85% (intermediate) | Industrial scale, recyclable reagents |
| Benzoyl Isothiocyanate Route | 2-Amino-6-methylpyridine, benzoyl isothiocyanate | Acetone, NaOH, Pd catalyst | Reflux in acetone or THF, catalytic conditions for coupling | 17-80% depending on step | Multi-step, complex purification |
| Schiff Base Condensation (Related Compounds) | Substituted benzaldehydes, substituted anilines | Solvent (varies) | Condensation at reflux | Not specified | Structural confirmation via XRD |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physical Properties
The substituents on the benzamide ring and pyridinyl group significantly impact melting points , yields , and spectroscopic profiles . Key comparisons are summarized in Table 1.
Key Observations :
- Electron-withdrawing groups (EWGs) like cyano (34, 30) correlate with higher melting points, likely due to enhanced crystallinity and intermolecular dipole interactions .
- Halogen substituents (e.g., bromo in 35, 36) reduce yields compared to cyano or aryl groups, possibly due to steric hindrance or reduced reactivity .
- Hydrobromide salts (29, 30) exhibit lower melting points than hydrochlorides (34), suggesting counterion effects on lattice stability .
Spectroscopic Comparisons
NMR Data Highlights :
- Aromatic Proton Shifts: The 6-methylpyridin-2-yl group produces a characteristic doublet at δ 6.91–6.95 ppm (J = 7.2–7.6 Hz) in $ ^1H $ NMR . Electron-deficient substituents (e.g., 3-cyano in 34) deshield adjacent protons, shifting signals downfield (e.g., δ 7.85–8.07 ppm for 30) .
- Carbon Chemical Shifts :
IR Spectroscopy :
Biological Activity
2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H13N3O·HCl
- SMILES : Cc1cccc(NC(=O)c2ccccc2N)n1
Biological Activity Overview
The biological activity of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is primarily linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR5. This receptor has been implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention.
Structure-Activity Relationships (SAR)
Research indicates that the amide linkage and the presence of the 6-methylpyridine moiety are crucial for the compound's affinity and selectivity towards mGluR5. Modifications to the benzamide structure can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Replacement of the pyridine ring | Decreased affinity for mGluR5 |
| Alteration in the amide substituent | Variable effects on potency |
The compound acts as an antagonist at mGluR5, inhibiting receptor activation and downstream signaling pathways associated with anxiety, depression, and other neuropsychiatric conditions. In vitro studies have shown that it exhibits potent antagonistic activity, with an EC50 value in the low micromolar range (0.17 μM) while maintaining a high safety profile (CC50 > 100 μM) .
Case Studies and Research Findings
- Antidepressant Effects : A study demonstrated that compounds similar to 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride showed significant antidepressant-like effects in animal models, correlating with mGluR5 antagonism .
- Neuroprotection : Research comparing various benzamide derivatives indicated that while some provided neuroprotection against oxidative stress, others, including those based on this compound, did not exhibit such properties under certain conditions .
- Cancer Research : Investigations into benzamide derivatives have revealed potential antitumor activities. For instance, compounds structurally related to 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride were evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Q & A
Basic: What synthetic routes are optimal for preparing 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling benzamide derivatives with functionalized pyridine intermediates. Key steps include:
- Imidoyl Chloride Formation : Chlorination of 2-(benzoylamino)pyridine using phosphorus(V) chloride and thionyl chloride yields the imidoyl chloride hydrochloride precursor. Note that using phosphorus(V) chloride alone may fail, necessitating mixed chlorination agents for higher yields .
- Controlled Conditions : Temperature (e.g., 0–5°C for hygroscopic intermediates) and solvent selection (e.g., anhydrous ether for reduction steps) are critical. Ethanol or dimethylformamide (DMF) is recommended for coupling reactions to minimize side products .
- Yield Optimization : Trials using statistical design of experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) to maximize efficiency .
Basic: Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide core, pyridylmethyl substitution, and hydrochloride salt formation. For example, aromatic proton signals in the 7.0–8.5 ppm range validate the pyridine moiety .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress. Reverse-phase columns with acetonitrile/water gradients are effective .
- X-ray Crystallography : Resolves crystal structure details, such as bond angles and salt conformation, as demonstrated in related benzamide derivatives .
Advanced: How can computational methods improve reaction design and mechanistic understanding for this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. For example, ICReDD’s approach combines computation with experimental validation to optimize chlorination or coupling steps .
- Molecular Dynamics Simulations : Model solvation effects and hygroscopic behavior of intermediates, guiding solvent selection for moisture-sensitive reactions .
- Data-Driven Feedback : Machine learning algorithms analyze experimental datasets (e.g., failed chlorination attempts) to recommend alternative reagents or conditions .
Advanced: How can researchers resolve contradictions in reaction outcomes, such as unsuccessful chlorination attempts?
Methodological Answer:
- Root-Cause Analysis : Compare failed reactions (e.g., using thionyl chloride alone) with successful protocols (mixed phosphorus(V) chloride/thionyl chloride). Spectroscopic monitoring (e.g., IR for Cl⁻ detection) identifies incomplete chlorination .
- Alternative Pathways : If intermediates are hygroscopic, switch to in situ generation or use non-aqueous workup methods. For example, amidine formation via reaction with 4-methylaniline confirms imidoyl chloride identity .
- Cross-Validation : Reproduce results under inert atmospheres (argon/glovebox) to exclude moisture interference .
Advanced: What pharmacological targets are associated with this compound, and how can its bioactivity be systematically evaluated?
Methodological Answer:
- Target Prediction : Molecular docking studies suggest potential interactions with β3-adrenergic receptors (β3-AR), analogous to structurally related pyridine derivatives .
- In Vitro Assays :
- Metabolic Stability : Liver microsome assays assess pharmacokinetic properties, with HPLC-MS monitoring metabolite formation .
Basic: How does the hydrochloride salt form influence solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility Enhancement : The hydrochloride salt improves aqueous solubility compared to the free base, critical for parenteral administration. For example, solubility >50 mg/mL in PBS (pH 7.4) is achievable .
- Formulation Strategies :
Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?
Methodological Answer:
- Moisture Control : Conduct reactions under anhydrous conditions (e.g., Schlenk line, molecular sieves).
- In Situ Quenching : Directly use intermediates without isolation. For example, imidoyl chloride hydrochlorides can be reacted immediately with amines .
- Alternative Protecting Groups : Replace moisture-sensitive groups with stable alternatives (e.g., tert-butoxycarbonyl for amines) .
Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways?
Methodological Answer:
- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation via scintillation counting .
- Mass Spectrometry (MS/MS) : Fragment ion analysis identifies hydroxylated or demethylated metabolites in liver microsomes .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
